1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-
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Overview
Description
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a phenyl group at the 2-position and a 4-phenyl-1-piperidinylmethyl group at the 3-position of the indole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions. The phenyl and piperidinylmethyl groups contribute to the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- can be compared with other indole derivatives, such as:
1H-Indole, 3-methyl-2-phenyl-: This compound has a methyl group at the 3-position instead of the piperidinylmethyl group, resulting in different chemical and biological properties.
1H-Indole, 2-phenyl-: Lacks the piperidinylmethyl group, making it less complex and potentially less versatile in certain applications.
1H-Indole-3-carbaldehyde derivatives: These compounds have an aldehyde group at the 3-position, which can undergo different reactions compared to the piperidinylmethyl group.
The uniqueness of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
827015-04-3 |
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Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-phenyl-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C26H26N2/c1-3-9-20(10-4-1)21-15-17-28(18-16-21)19-24-23-13-7-8-14-25(23)27-26(24)22-11-5-2-6-12-22/h1-14,21,27H,15-19H2 |
InChI Key |
SGXBFYFHYKTRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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